MK-0736 - 719272-79-4

MK-0736

Catalog Number: EVT-276040
CAS Number: 719272-79-4
Molecular Formula: C23H30F3N3O2S
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-0736 is under investigation in clinical trial NCT00679055 (A Study of How MK-0736 Affects Arterial Plaque (0736-006)(TERMINATED)).
Source and Classification

MK-0736 was developed by Merck & Co., Inc. as part of a series of 11β-hydroxysteroid dehydrogenase type 1 inhibitors. It is classified as a synthetic organic compound with the chemical formula C₁₅H₁₉N₃O₃ and has been characterized in various pharmacological studies, particularly focusing on its effects on metabolic parameters in overweight and obese populations .

Synthesis Analysis

The synthesis of MK-0736 involves several chemical reactions that utilize specific reagents and conditions to construct its complex molecular framework. The synthesis process typically follows these steps:

  1. Starting Materials: The synthesis begins with readily available precursors, which may include adamantane derivatives and other heterocycles.
  2. Reaction Conditions: Key reactions may involve coupling reactions, such as amide bond formations, utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar reagents.
  3. Purification: The crude product is purified through methods such as recrystallization or chromatography to isolate MK-0736 in its pure form.

The detailed synthetic pathway includes multiple steps where intermediates are formed and characterized before proceeding to the final product .

Molecular Structure Analysis

MK-0736 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:

  • Core Structure: The backbone consists of a pyrimidine ring fused with an adamantane moiety, providing rigidity and lipophilicity.
  • Functional Groups: The presence of hydroxyl groups and carboxamide functionalities enhances its interaction with the target enzyme.

The three-dimensional conformation of MK-0736 is crucial for its binding affinity to 11β-hydroxysteroid dehydrogenase type 1, influencing its inhibitory potency .

Chemical Reactions Analysis

MK-0736 participates in various chemical reactions relevant to its function as an enzyme inhibitor:

  1. Enzyme Inhibition: MK-0736 acts by binding to the active site of 11β-hydroxysteroid dehydrogenase type 1, preventing the conversion of inactive cortisone to active cortisol. This inhibition alters glucocorticoid metabolism in tissues.
  2. Metabolic Pathways: The compound's effects on metabolic pathways have been studied extensively, showing improvements in lipid profiles and glucose metabolism in clinical trials .

These reactions underscore MK-0736's role in modulating glucocorticoid action, which is pivotal in managing metabolic disorders.

Mechanism of Action

The mechanism by which MK-0736 exerts its pharmacological effects involves:

Physical and Chemical Properties Analysis

MK-0736 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 293.33 g/mol.
  • Solubility: It demonstrates solubility in organic solvents such as DMSO (dimethyl sulfoxide) but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for understanding how MK-0736 can be formulated into therapeutic agents .

Applications

MK-0736 has significant potential applications in various fields:

  1. Pharmaceutical Development: It is primarily investigated for treating metabolic disorders like obesity and type 2 diabetes mellitus due to its ability to modulate glucocorticoid action.
  2. Research Tool: As an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, MK-0736 serves as a valuable tool for studying glucocorticoid signaling pathways and their implications in various diseases.
  3. Clinical Trials: Clinical studies have demonstrated its efficacy in improving metabolic parameters, making it a candidate for further development into therapeutic agents targeting metabolic syndromes .
Introduction to 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) as a Therapeutic Target

Role of 11β-HSD1 in Glucocorticoid-Mediated Metabolic Dysregulation

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, amplifying tissue-specific glucocorticoid exposure independently of circulating cortisol levels. This enzymatic activity is critically dysregulated in metabolic diseases:

  • Tissue-Specific Amplification: In obesity and type 2 diabetes (T2DM), 11β-HSD1 is downregulated in the liver but upregulated in adipose tissue and skeletal muscle, creating a pathological glucocorticoid excess in these insulin-responsive tissues [1] [6].
  • Metabolic Consequences: Transgenic mice overexpressing 11β-HSD1 in adipose tissue develop visceral obesity, insulin resistance, hypertension, and dyslipidemia—hallmarks of metabolic syndrome. Conversely, global 11β-HSD1 knockout (GKO) mice resist diet-induced weight gain and hyperglycemia [1] [3].
  • Human Relevance: Deuterated cortisol tracer studies confirm that hepatic 11β-HSD1 generates >90% of circulating cortisol in obese individuals with T2DM, establishing it as a key driver of metabolic dysregulation [1] [8].

Rationale for 11β-HSD1 Inhibition in Metabolic Syndrome and Hypertension

Selective inhibition of 11β-HSD1 offers a targeted strategy to mitigate tissue-specific glucocorticoid excess:

  • Hepatic vs. Adipose Selectivity: Inhibitors preferentially blocking hepatic 11β-HSD1 reduce gluconeogenesis, while adipose-targeted inhibition improves adipokine secretion and lipolysis [3] [6].
  • Cardiovascular Benefits: 11β-HSD1 inhibition lowers blood pressure in hypertensive models by reducing glucocorticoid-associated vascular stiffness and renal sodium retention. This positions MK-0736 as a dual-action agent for metabolic and cardiovascular disease [2] [8].
  • Clinical Urgency: With metabolic syndrome affecting 35% of U.S. adults, therapies addressing both glycemic control and hypertension are urgently needed [1] [8].

Historical Development of 11β-HSD1 Inhibitors: From Preclinical Models to Clinical Candidates

The therapeutic potential of 11β-HSD1 inhibition emerged from seminal genetic and pharmacological studies:

  • Proof-of-Concept Models: Carbenoxolone (a non-selective inhibitor) improved insulin sensitivity in humans in 1995, but mineralocorticoid side effects limited utility [8].
  • Selective Inhibitor Generations:
  • First-Gen: Tools like Compound C showed dose-dependent weight reduction but significant off-target effects [3].
  • Second-Gen: MK-0736 and MK-0916 were optimized for selectivity and potency, advancing to human trials [3] [7].
  • Clinical Validation: Phase II trials of compounds (e.g., INCB13739) confirmed HbA1c reductions (0.6%) and weight loss (1.5 kg) in T2DM patients [8].

Properties

CAS Number

719272-79-4

Product Name

MK-0736

IUPAC Name

3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole

Molecular Formula

C23H30F3N3O2S

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C23H30F3N3O2S/c1-3-32(30,31)16-6-9-21-10-13-22(14-11-21,15-12-21)20-28-27-19(29(20)2)17-7-4-5-8-18(17)23(24,25)26/h4-5,7-8H,3,6,9-16H2,1-2H3

InChI Key

ORQZQBUNAMJFCY-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

MK-0736; MK 0736; MK0736.

Canonical SMILES

CCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.